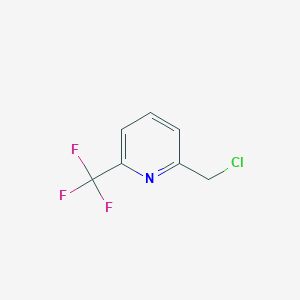

2-(Chloromethyl)-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(chloromethyl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-4-5-2-1-3-6(12-5)7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCYKFUHFBLPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737141 | |

| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849094-03-7 | |

| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The trifluoromethyl group, a component of this compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials.

Mode of Action

Compounds with a trifluoromethyl group have been associated with the trifluoromethylation of carbon-centered radical intermediates. This suggests that 2-(Chloromethyl)-6-(trifluoromethyl)pyridine may interact with its targets through a radical mechanism.

Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The presence of the chloromethyl group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to enzyme inhibition or activation. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Studies have shown that 2-(Chloromethyl)-6-(trifluoromethyl)pyridine can interact with cytochrome P450 enzymes, leading to alterations in their catalytic activity.

Cellular Effects

The effects of 2-(Chloromethyl)-6-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, 2-(Chloromethyl)-6-(trifluoromethyl)pyridine can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. These effects can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-(Chloromethyl)-6-(trifluoromethyl)pyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation. This compound can also bind to specific receptors or transporters on the cell surface, triggering downstream signaling cascades. Furthermore, 2-(Chloromethyl)-6-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors or epigenetic modifiers. These interactions can lead to changes in the transcriptional landscape of the cell, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(Chloromethyl)-6-(trifluoromethyl)pyridine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. The long-term effects of 2-(Chloromethyl)-6-(trifluoromethyl)pyridine on cellular function have been investigated in both in vitro and in vivo studies. These studies indicate that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, potentially resulting in altered cell behavior.

Dosage Effects in Animal Models

The effects of 2-(Chloromethyl)-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, 2-(Chloromethyl)-6-(trifluoromethyl)pyridine can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses. These findings highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

2-(Chloromethyl)-6-(trifluoromethyl)pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, 2-(Chloromethyl)-6-(trifluoromethyl)pyridine can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(Chloromethyl)-6-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity, conferred by the trifluoromethyl group, facilitates its diffusion across cell membranes and accumulation in hydrophobic compartments. Additionally, 2-(Chloromethyl)-6-(trifluoromethyl)pyridine can interact with transporters such as ABC transporters, influencing its cellular uptake and distribution.

Subcellular Localization

The subcellular localization of 2-(Chloromethyl)-6-(trifluoromethyl)pyridine is determined by its interactions with targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, depending on its binding partners and modifications. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in distinct cellular environments.

Biological Activity

2-(Chloromethyl)-6-(trifluoromethyl)pyridine is a chemical compound notable for its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with two significant substituents:

- Chloromethyl group at the 2-position

- Trifluoromethyl group at the 6-position

This unique arrangement enhances the compound's reactivity and stability, making it suitable for various applications in medicinal chemistry.

- Molecular Formula: C₇H₆ClF₃N

- Molecular Weight: 232.03 g/mol

The biological activity of 2-(Chloromethyl)-6-(trifluoromethyl)pyridine can be attributed to its ability to interact with various biological targets:

- Covalent Bonding: The chloromethyl group facilitates covalent bonding with nucleophilic sites in proteins, potentially leading to modifications that alter biological functions.

- Enhanced Lipophilicity: The trifluoromethyl group increases lipophilicity, improving cell membrane penetration and bioavailability.

Antimicrobial Properties

Research indicates that 2-(Chloromethyl)-6-(trifluoromethyl)pyridine exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a new antimicrobial agent. The mechanism likely involves disruption of bacterial cellular processes through covalent modifications of essential proteins.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines by targeting critical signaling pathways involved in cell proliferation and survival. The structure-activity relationship (SAR) studies indicate that modifications to the trifluoromethyl group can significantly influence potency against cancer cells .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 2-(Chloromethyl)-6-(trifluoromethyl)pyridine against resistant strains of Staphylococcus aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL, indicating strong antibacterial activity compared to standard antibiotics .

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, the compound was tested against HeLa cells. Results showed a significant reduction in cell viability with an IC50 value of 10 µM after 48 hours of treatment. This study highlighted the potential of this compound as a lead candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Chloromethyl)pyridine | Chloromethyl only | Limited activity |

| 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Additional methyl and ethoxy groups | Broader application scope |

| 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | Trifluoromethyl substitution | Different functional groups |

This table illustrates how 2-(Chloromethyl)-6-(trifluoromethyl)pyridine stands out due to its unique structural features and enhanced biological activities compared to related compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of . The presence of both chloromethyl and trifluoromethyl groups enhances its reactivity and lipophilicity, which are crucial for interactions with biological targets.

Scientific Research Applications

1. Organic Synthesis:

- Intermediate in Synthesis: 2-(Chloromethyl)-6-(trifluoromethyl)pyridine serves as an essential intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for further functionalization, facilitating the creation of various derivatives that can be tailored for specific applications.

2. Medicinal Chemistry:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to inhibit the growth of various bacterial strains, with Minimum Inhibitory Concentration (MIC) values demonstrating its broad-spectrum activity:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 16 Pseudomonas aeruginosa 64 - Anticancer Potential: Initial studies suggest potential cytotoxic effects against cancer cell lines, highlighting its promise in cancer therapy development .

3. Agrochemicals:

- Pesticide Development: The compound is utilized in the production of agrochemicals, particularly as an intermediate for developing pesticides. Its trifluoromethyl group enhances the potency and selectivity of these agents, making them more effective against target pests while minimizing environmental impact .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 2-(Chloromethyl)-6-(trifluoromethyl)pyridine against multiple bacterial strains. The results indicated that the compound showed significant activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Synthesis of Derivatives

A research project focused on synthesizing various derivatives of 2-(Chloromethyl)-6-(trifluoromethyl)pyridine to explore their biological activities. The derivatives were evaluated for their interactions with specific molecular targets, revealing that modifications to the chloromethyl group could enhance biological activity and selectivity .

Industrial Applications

1. Pharmaceutical Industry:

- The compound is being investigated for its potential therapeutic properties, especially in drug design and development. Its ability to interact with hydrophobic sites on proteins enhances its suitability as a candidate for new drug formulations .

2. Material Science:

Comparison with Similar Compounds

Key Properties:

- Synthesis: Typically synthesized via chlorination of (6-(trifluoromethyl)pyridin-2-yl)methanol using thionyl chloride (SOCl₂) or similar reagents, yielding an off-white solid with 87% efficiency .

- Spectroscopic Data : ¹H-NMR (400 MHz, CDCl₃) reveals peaks at δ 8.08 (t, J = 8.0 Hz, H4), 7.83 (d, J = 8.0 Hz, H3), 7.77 (d, J = 8.0 Hz, H5), and 4.78 (s, CH₂Cl) .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Reactivity and Functional Group Comparisons

- Chloromethyl vs. Chloro Groups : The -CH₂Cl moiety in 2-(Chloromethyl)-6-(trifluoromethyl)pyridine enables nucleophilic displacement reactions (e.g., with amines or thiols), unlike the inert -Cl in 2-Chloro-6-(trifluoromethyl)pyridine .

- Trifluoromethyl vs. Trichloromethyl : The -CF₃ group provides electron-withdrawing effects that stabilize the pyridine ring, whereas -CCl₃ in Nitrapyrin increases lipophilicity and environmental persistence .

- Methoxy Substitution : The -OCH₃ group in 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine enhances solubility in polar solvents, facilitating its use in liquid-phase reactions .

Preparation Methods

Industrial Fluorination and Chlorination Processes

A well-documented industrial approach involves the fluorination of 2-chloro-6-(trichloromethyl)pyridine or related chlorofluoro pyridine compounds using hydrogen fluoride (HF) as a fluorinating agent under controlled temperature and pressure, often in the presence of metal chloride catalysts such as ferric chloride (FeCl3). This process yields highly pure 2-fluoro-6-(trifluoromethyl)pyridine but also provides insights into the preparation of chloromethyl analogs by controlling reaction parameters and intermediates.

| Parameter | Typical Conditions |

|---|---|

| Starting Material | 2-chloro-6-(trichloromethyl)pyridine |

| Fluorinating Agent | Anhydrous hydrogen fluoride (HF) |

| Catalyst | Metal chlorides (e.g., FeCl3) |

| Temperature Range | 140–230 °C |

| Pressure Range | 10–30 kg/cm² |

| Reaction Time | 4–20 hours |

| Purification | Distillation and neutralization with aqueous sodium carbonate |

Process Summary:

- The starting pyridine derivative is charged into a high-pressure reactor with a metal chloride catalyst.

- Anhydrous HF is added gradually under agitation.

- The mixture is maintained at elevated temperature and pressure for several hours.

- After reaction completion (monitored by gas chromatography), the reactor is depressurized and flushed with inert gas.

- The product mixture is diluted with water, neutralized, and separated.

- The crude product is purified by distillation to yield 2-(chloromethyl)-6-(trifluoromethyl)pyridine or related fluorinated products with high purity and yield.

- Unreacted starting materials and catalyst are recovered and recycled to enhance process economy and sustainability.

This method is scalable and industrially feasible, providing high selectivity and purity through careful control of reaction conditions and catalyst choice.

Alternative Synthetic Routes: Radical and Photoredox Catalysis

Recent research explores photoredox-catalyzed radical coupling reactions to install chloromethyl groups on heterocycles, including pyridine derivatives. For example, Iridium-based photoredox catalysts have been employed to achieve selective chloromethylation under mild conditions, expanding the synthetic toolbox for functionalized pyridines.

- The pyridine substrate is dissolved in an appropriate solvent (e.g., dichloromethane).

- The reaction mixture is cooled to 0 °C.

- A chloromethylating agent, such as m-chloroperbenzoic acid (m-CPBA) or trifluoroacetic anhydride (TFAA), is added portionwise.

- The reaction is stirred at room temperature for several hours.

- The product is isolated by flash chromatography and solvent evaporation.

This approach allows for regioselective chloromethylation at the 2-position of the pyridine ring and can be adapted for substrates bearing trifluoromethyl groups, though specific examples for 2-(chloromethyl)-6-(trifluoromethyl)pyridine are limited and require further optimization.

Comparative Analysis of Preparation Methods

| Aspect | Industrial HF Fluorination Process | Photoredox Radical Chloromethylation |

|---|---|---|

| Starting Materials | 2-chloro-6-(trichloromethyl)pyridine derivatives | Pyridine derivatives with suitable functional groups |

| Reaction Conditions | High temperature (140–230 °C), high pressure | Mild temperature (0–25 °C), ambient pressure |

| Catalysts | Metal chlorides (FeCl3, SnCl4, etc.) | Iridium photoredox catalysts (Ir(PPy)3) |

| Yield and Purity | High yield (~80%), high purity (>99%) | Moderate yields, purity depends on purification |

| Scalability | Industrial scale feasible | More suited for laboratory scale |

| Environmental and Safety Concerns | Use of HF requires specialized equipment and safety protocols | Uses less hazardous reagents but requires light source |

Detailed Experimental Example from Industrial Process

| Step | Description |

|---|---|

| Reactor Charge | 231 g 2-chloro-6-(trichloromethyl)pyridine, 11 g FeCl3 |

| HF Addition | 260–264 g anhydrous HF added over 14–20 hours |

| Reaction Conditions | 170–190 °C, 20–30 kg/cm² pressure |

| Reaction Time | 4–8 hours post HF addition |

| Workup | Venting of excess HF and HCl gases, scrubbing, neutralization with 5% aqueous sodium carbonate |

| Product Isolation | Distillation to obtain 2-fluoro-6-(trifluoromethyl)pyridine (80.2% yield, 99.96% purity) |

| Recycling | Distillation residue containing partially fluorinated compounds recycled back |

This example demonstrates the robustness and efficiency of the HF fluorination approach, which can be adapted to prepare chloromethyl derivatives by controlling reaction parameters and starting materials.

Research Findings and Notes

- The fluorination process is highly selective and can be fine-tuned by choice of catalyst and reaction conditions.

- The use of metal chloride catalysts enhances fluorination rates and product purity.

- Recycling of unreacted starting materials and catalysts improves economic viability.

- Photoredox methods offer a complementary synthetic route, potentially enabling milder conditions and novel functionalizations, though currently less industrially established.

- Conventional distillation remains the primary purification technique, ensuring high purity of the final product.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Scale | Notes |

|---|---|---|---|---|---|---|---|

| HF Fluorination (Industrial) | 2-chloro-6-(trichloromethyl)pyridine | Anhydrous HF, FeCl3 | 140–230 °C, 10–30 kg/cm², 4–20 h | ~80 | >99 | Industrial | High yield, recycling possible |

| Photoredox Radical Chloromethylation | Pyridine derivatives with trifluoromethyl groups | Ir(PPy)3, m-CPBA, TFAA | 0–25 °C, ambient pressure | Moderate | Variable | Laboratory | Mild conditions, selective |

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(chloromethyl)-6-(trifluoromethyl)pyridine be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization involves reagent stoichiometry and reaction condition control. For example, using continuous flow reactors (as in thiazolo[5,4-b]pyridine synthesis) allows precise temperature (60–120°C) and pressure regulation, reducing side reactions . Purification via column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) effectively isolates the compound, as demonstrated in spirocyclic phosphazene derivatives . Monitoring via thin-layer chromatography (TLC) at 12-hour intervals ensures reaction completion .

Q. What spectroscopic techniques are critical for characterizing 2-(chloromethyl)-6-(trifluoromethyl)pyridine?

- Methodological Answer : Nuclear magnetic resonance (NMR) is essential:

- ¹H NMR identifies the chloromethyl group (δ 4.5–5.0 ppm, singlet) and trifluoromethyl (δ ~120 ppm in ¹⁹F NMR) .

- IR spectroscopy confirms C-Cl (650–750 cm⁻¹) and CF₃ (1100–1250 cm⁻¹) stretches .

- High-resolution mass spectrometry (HRMS) validates molecular weight (C₇H₅ClF₃N, theoretical 195.57 g/mol) .

Q. How does the chloromethyl group influence nucleophilic substitution reactions in this compound?

- Methodological Answer : The chloromethyl group undergoes SN2 reactions with amines or thiols. For example, reacting with benzylamine in THF at 0°C to room temperature (12–24 hours) yields amine derivatives. Kinetic studies show a second-order rate constant (k ≈ 0.05 L/mol·s) in polar aprotic solvents like DMSO, indicating moderate reactivity .

Advanced Research Questions

Q. What computational methods predict the electronic effects of the trifluoromethyl group on pyridine ring reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal the CF₃ group’s electron-withdrawing effect, lowering the LUMO energy (-1.8 eV) and enhancing electrophilic aromatic substitution (EAS) at the 4-position . Solvent models (e.g., PCM for DMSO) further refine activation energy predictions for reactions like nitration .

Q. How can contradictory XRD and NMR data on regioselectivity in derivatives be resolved?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., rotational barriers in solid vs. solution states). For example, XRD may show a planar CF₃ group, while NMR reveals conformational flexibility. Combining variable-temperature NMR (-40°C to 80°C) and molecular dynamics simulations (AMBER force field) reconciles these differences .

Q. What strategies mitigate steric hindrance during coupling reactions with bulky arylboronic acids?

- Methodological Answer : Palladium-catalyzed Suzuki-Miyaura coupling requires ligand optimization. XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) increases yields (from 45% to 78%) by reducing steric clash between CF₃ and boronic acid groups. Microwave-assisted heating (120°C, 30 min) further accelerates reactivity .

Q. How does fluorinated solvent choice impact radical-mediated functionalization of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.